N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-[4-(propan-2-yl)phenoxy]acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to similar compounds, making it valuable for specific research applications.
Properties
Molecular Formula |
C20H23BrN2O3 |
---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23BrN2O3/c1-4-25-19-10-7-17(21)11-16(19)12-22-23-20(24)13-26-18-8-5-15(6-9-18)14(2)3/h5-12,14H,4,13H2,1-3H3,(H,23,24)/b22-12+ |
InChI Key |
DPTQIYREKVJVRO-WSDLNYQXSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC=C(C=C2)C(C)C |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC=C(C=C2)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.